7H-Purine-8-thiol
Overview
Description
7H-Purine-8-thiol, also known as 7,9-dihydropurine-8-thione, is a chemical compound with the molecular formula C5H4N4S. It is a derivative of purine, a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 7H-Purine-8-thiol consists of a purine core with a thiol group attached at the 8th position . The molecular weight of this compound is 152.18 g/mol.
Chemical Reactions Analysis
Thiols, such as 7H-Purine-8-thiol, are known to react with aldehydes and ketones to form thioacetals . Dithiols can form cyclic thioacetals, which are stable and used in different reactions, including the conversion of the carbonyl to hydrocarbons .
Physical And Chemical Properties Analysis
7H-Purine-8-thiol has a molecular weight of 152.18 g/mol. The compound is solid at room temperature .
Scientific Research Applications
Anticancer and Antioxidant Potential
- Synthesis and Biological Evaluation: Novel purine-pyrazole hybrids, including 7H-Purine-8-thiol derivatives, have shown promise as 15-LOX inhibitors with potential anticancer and antioxidant capabilities. These compounds demonstrated significant activity against various cancer cell lines and exhibited more potent scavenging abilities of free radicals than ascorbic acid, suggesting their potential in cancer and oxidative stress-related treatments (Afifi et al., 2019).
Antitumor Compounds
- Promising 2,6,9-Trisubstituted Purine Derivatives: Research on 2,6,9-trisubstituted purine derivatives, including 7H-Purine-8-thiol, highlights their prospective role as antitumor compounds. Structural analyses and in vitro tests on several cancer cell lines suggest that these compounds have potential as antitumor agents, with specific molecular structures contributing to their cytotoxicity (Salas et al., 2019).
Antiviral and Antimicrobial Agents
- Synthesis and Study of Physicochemical and Biological Properties: Investigations into 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines, related to purine derivatives like 7H-Purine-8-thiol, have shown their effectiveness as antiviral and antimicrobial agents. These compounds exhibited activity against Staphylococcus aureus and Candida albicans, indicating their potential in treating infectious diseases (Romanenko et al., 2016).
Enzyme Research
- Aminyl Radical Generation in Enzyme Research: The generation of aminyl radicals from purine nucleosides, like 7H-Purine-8-thiol, is significant in nucleic acid oxidation studies. Techniques for independent generation of purine radicals have applications in enzyme and nucleic acid research, shedding light on oxidative processes in biological systems (Zheng et al., 2017).
Fluorescent Probes in Biochemical Research
- Use as Fluorescent Probes: 8-Azapurines, similar in structure to 7H-Purine-8-thiol, have been utilized as isosteric purine fluorescent probes in biochemical and enzymatic research. Their ability to exhibit pH-dependent fluorescence makes them valuable tools in studying various biochemical processes, including RNA editing and enzyme mechanisms (Wierzchowski et al., 2014).
Kinase Inhibitors in Cancer Treatment
- Purine Analogues as Kinase Inhibitors: Studies on purine analogues, like 7H-Purine-8-thiol, have shown their effectiveness as kinase inhibitors with potential applications in cancer treatment. These compounds have been identified as significant in the treatment of acute leukemias and as potent kinase inhibitors, offering insights into new therapeutic avenues in oncology (Sharma et al., 2015).
Future Directions
properties
IUPAC Name |
7,9-dihydropurine-8-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-8-3-1-6-2-7-4(3)9-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABISHCLVYMGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401387 | |
Record name | 8-Mercaptopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Purine-8-thiol | |
CAS RN |
583-40-4 | |
Record name | Purine-8-thiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Mercaptopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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